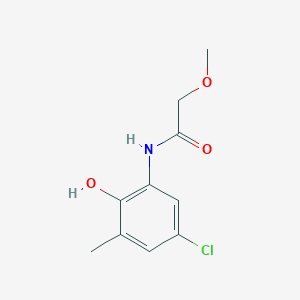![molecular formula C14H19N3OS B7594236 3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)
3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical abbreviation, PBTZ169.
Scientific Research Applications
PBTZ169 has been studied for its potential therapeutic applications in various diseases, including tuberculosis, cancer, and Alzheimer's disease. In tuberculosis, PBTZ169 has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme DprE1. In cancer, PBTZ169 has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90. In Alzheimer's disease, PBTZ169 has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of the disease.
Mechanism of Action
PBTZ169 exerts its therapeutic effects by binding to specific proteins or enzymes in the body. In tuberculosis, PBTZ169 binds to the enzyme DprE1, which is involved in the biosynthesis of cell wall components in Mycobacterium tuberculosis. By inhibiting DprE1, PBTZ169 disrupts the cell wall biosynthesis process and inhibits the growth of the bacteria. In cancer, PBTZ169 binds to the protein Hsp90, which is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting Hsp90, PBTZ169 disrupts the protein folding process and induces cancer cell death. In Alzheimer's disease, PBTZ169 binds to amyloid-beta peptides and inhibits their aggregation, which is believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
PBTZ169 has been shown to have various biochemical and physiological effects in the body. In tuberculosis, PBTZ169 inhibits the growth of Mycobacterium tuberculosis by disrupting the cell wall biosynthesis process. In cancer, PBTZ169 induces cancer cell death by inhibiting protein folding and stabilization. In Alzheimer's disease, PBTZ169 inhibits the aggregation of amyloid-beta peptides, which are implicated in the development of the disease. PBTZ169 has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
PBTZ169 has several advantages for lab experiments, including its high potency and selectivity for specific targets. PBTZ169 is also relatively stable and can be synthesized in high yields with high purity. However, PBTZ169 also has limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for PBTZ169 research. One direction is to optimize the synthesis method to produce PBTZ169 analogs with improved properties, such as increased solubility and potency. Another direction is to explore the potential therapeutic applications of PBTZ169 in other diseases, such as viral infections and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of PBTZ169 and its effects on various biochemical and physiological pathways.
Synthesis Methods
The synthesis of PBTZ169 involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. This intermediate is then reacted with 1-propan-2-ylpyrazole-3-carboxaldehyde to form PBTZ169. The synthesis method has been optimized to produce high yields of PBTZ169 with high purity.
properties
IUPAC Name |
3-[(1-propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)17-8-7-11(15-17)9-16-12-5-3-4-6-13(12)19-14(16)18/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWCPRANNIPGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN2C3=C(CCCC3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)

![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)




![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)